molecular formula C6H3BrClFO B1380820 4-Bromo-3-chloro-2-fluorophenol CAS No. 1360745-16-9

4-Bromo-3-chloro-2-fluorophenol

Cat. No.: B1380820
CAS No.: 1360745-16-9
M. Wt: 225.44 g/mol
InChI Key: ODQMSVUYWCRULD-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluorophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of phenol derivatives. For example, starting with 2-fluorophenol, bromination and chlorination can be carried out sequentially under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and reagents to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-fluorophenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the halogens.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Coupling Reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

4-Bromo-3-chloro-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluorophenol involves its interaction with various molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. For example, the presence of fluorine can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenol: Similar structure but lacks the bromine atom.

    4-Bromo-2-chloro-3-fluorophenol: Similar structure with different halogen positions.

    4-Bromo-3-chlorophenol: Lacks the fluorine atom.

Uniqueness

4-Bromo-3-chloro-2-fluorophenol is unique due to the specific arrangement of halogen atoms on the benzene ring, which can significantly influence its chemical properties and reactivity. The combination of bromine, chlorine, and fluorine provides a distinct set of characteristics that can be exploited in various chemical and industrial applications.

Biological Activity

4-Bromo-3-chloro-2-fluorophenol is an organic compound characterized by the presence of three halogen substituents—bromine, chlorine, and fluorine—on a phenolic ring. Its molecular formula is C6H3BrClF, and it has a molecular weight of approximately 225.44 g/mol. This compound has garnered attention in various fields, particularly in pharmacology and toxicology, due to its unique chemical properties and potential biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its halogenated structure, which can influence its interaction with biological systems. Research indicates that this compound may exhibit:

  • Enzyme Inhibition : It can act as an inhibitor of enzymes involved in ester hydrolysis, such as esterases and lipases.
  • Receptor Binding : The halogenated benzene ring may interact with specific receptors in biological systems, affecting signal transduction pathways.
  • Toxicological Effects : Its potential toxicity has been studied, particularly regarding its effects on cellular processes and interactions with biomolecules.

The mechanism of action of this compound involves its reactivity with various molecular targets. The presence of multiple halogens enhances its reactivity, allowing it to participate in diverse chemical transformations. Key aspects include:

  • Chemical Reactivity : The compound's unique arrangement of halogens influences its reactivity patterns in substitution and coupling reactions.
  • Biological Interactions : Studies focus on how this compound interacts at the molecular level with proteins and other biomolecules, which could inform its therapeutic potential or toxicity profiles.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameCAS NumberKey Features
3-Bromo-4-chloro-2-fluorophenol1781183-19-4Different halogen arrangement affecting reactivity
5-Bromo-3-chloro-2-fluorophenol1305322-97-7Variation in position of bromine affecting properties
4-Bromo-2-chlorophenolNot specifiedLacks fluorine; simpler halogenation pattern
4-Bromo-3-fluorophenol121219-03-2Similar but lacks chlorine; different reactivity

The distinct halogen arrangement in this compound imparts unique chemical properties compared to these similar compounds, influencing its reactivity.

Pharmacological Studies

Research has indicated that halogenated phenols can exhibit significant biological activities. For instance:

  • Antimicrobial Activity : A study explored the antimicrobial properties of various halogenated phenols, including derivatives similar to this compound. Results showed varying degrees of efficacy against bacterial strains.
  • Anti-inflammatory Properties : Compounds within the same structural family have been investigated for their anti-inflammatory effects. Halogenation often enhances these properties, suggesting potential therapeutic applications for this compound.

Toxicological Assessments

Toxicological evaluations have revealed that exposure to certain halogenated phenols can lead to adverse health effects. Specific findings include:

  • Cellular Toxicity : Studies have demonstrated that exposure to halogenated phenols can induce cytotoxicity in various cell lines, raising concerns about their safety in pharmaceutical applications.
  • Environmental Impact : The environmental persistence of halogenated compounds poses risks to ecosystems, necessitating further research into their degradation pathways and ecological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-chloro-2-fluorophenol, and how can reaction conditions be tailored to maximize yield and purity?

Methodological Answer:

  • Halogenation Strategies : Start with a phenol precursor (e.g., 3-chloro-2-fluorophenol) and perform bromination using electrophilic brominating agents like Br₂ in the presence of FeBr₃. Monitor regioselectivity via HPLC to confirm substitution at the para position relative to the hydroxyl group .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product. Purity (>97%) can be verified via GC-MS or melting point analysis .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equiv Br₂) and reaction temperature (0–5°C) to minimize di-substitution byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions. For example, the hydroxyl proton appears downfield (δ 9–10 ppm) in DMSO-d₆ .
    • IR Spectroscopy : Identify O–H stretching (~3200 cm⁻¹) and C–Br/C–Cl vibrations (550–650 cm⁻¹) .
  • Computational Analysis :
    • Use density-functional theory (DFT) with B3LYP/6-311++G(d,p) to calculate molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. Compare with experimental data to validate electronic effects .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution reactions involving this compound?

Methodological Answer:

  • Directing Effects : The hydroxyl group directs electrophiles to the para position, while bromine and chlorine exert meta-directing effects. Fluorine’s inductive effect stabilizes intermediates but has minimal directing influence.
  • Computational Prediction : Perform Fukui function analysis (DFT) to identify nucleophilic/electrophilic sites. For example, nitration may occur preferentially at the position ortho to chlorine due to steric and electronic factors .
  • Experimental Validation : Use isotopic labeling (e.g., ¹⁸O in hydroxyl) coupled with LC-MS/MS to track reaction pathways .

Q. How can contradictions in reported spectral data for halogenated phenol derivatives be resolved?

Methodological Answer:

  • Comparative Analysis :
    • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate isomers or degradation products .
    • Mass Spectrometry : High-resolution ESI-MS can distinguish between compounds with similar molecular weights (e.g., this compound vs. 4-Bromo-2-chloro-3-fluorophenol) .
  • Crystallography : Solve single-crystal X-ray structures using SHELXL to unambiguously confirm substituent positions.

Properties

IUPAC Name

4-bromo-3-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQMSVUYWCRULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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